Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound belongs to a class of chemicals that have been synthesized through various methods, including three-component condensations and reactions involving different aromatic or heteroaromatic aldehydes and β-dicarbonyl compounds. Researchers have explored the structural analogs of this compound due to their promising biological activities, particularly as antituberculous agents (Titova et al., 2019). The synthesis processes often involve the use of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde, highlighting the compound's versatility in chemical reactions and potential for generating a wide range of derivatives with varying biological activities (Fedorova et al., 2003).
Biological Evaluation and Potential Applications
Antimicrobial and Antituberculous Activity : Derivatives of this compound have been evaluated for their antimicrobial and antituberculous activities. Such studies are crucial for the development of new therapeutic agents against infectious diseases. The structural modifications of these compounds are aimed at enhancing their biological activity and understanding the structure-activity relationships essential for drug development (El‐Kazak & Ibrahim, 2013).
Cyclization Reactions and Chemical Diversity : Research on these compounds also delves into their cyclization reactions, showcasing their chemical diversity and potential for creating novel heterocyclic compounds. Such reactions are pivotal for synthetic chemistry, providing insights into new synthetic routes and the potential for generating compounds with unique biological properties (Sweidan et al., 2020).
Synthesis of Novel Derivatives : Efforts have been made to synthesize novel derivatives of this compound, exploring different reaction conditions and additives to enhance the yield and efficiency of the synthesis process. These studies contribute to the field of green chemistry, emphasizing the importance of eco-friendly and practical synthetic methods (Khaligh et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are neuroprotective and anti-neuroinflammatory agents . It has been shown to have promising effects on human microglia and neuronal cell models . The compound interacts with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound exhibits its neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound’s mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play a crucial role in neuroprotection, which is a widely explored target for the treatment of various neurodegenerative diseases .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 .
Biochemical Analysis
Cellular Effects
Related triazole-pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not well established. Related triazole-pyrimidine derivatives have been found to exert their effects via the suppression of the ERK signaling pathway .
Properties
IUPAC Name |
methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-4-12-13(15(21)23-3)14(20-16(19-12)17-9-18-20)10-5-7-11(22-2)8-6-10/h5-9,14H,4H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOAWIYZOVCWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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